2-(3-Azetidinyl)pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-(azetidin-3-yl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFLLPDZOSIOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halopyrimidine-Azetidine Coupling
A common approach involves nucleophilic substitution between 2-chloropyrimidine and 3-aminoazetidine. For example:
- Synthesis of 3-aminoazetidine :
- Azetidine-3-amine may be prepared via Hofmann degradation of azetidine-3-carboxamide or reductive amination of azetidinone precursors.
- Patent WO2000063168A1 describes the use of azetidinyl intermediates protected with tert-butoxycarbonyl (Boc) groups, which are later deprotected under acidic conditions.
Coupling reaction :
Salt formation :
Multi-Component Reaction (MCR) Strategies
Recent advances in pyrimidine synthesis leverage one-pot MCRs to streamline the process. A method adapted from PMC10820437 involves:
Three-Component Assembly
- Reactants :
- Ethyl cyanoacetate (1.0 equiv), thiourea (1.0 equiv), and benzaldehyde derivatives (1.0 equiv).
- Conditions :
- Mechanism :
Limitations : This route requires additional steps to introduce the azetidine moiety, reducing overall efficiency compared to direct coupling methods.
Solid-Phase Synthesis for Combinatorial Libraries
Patent WO2000063168A1 highlights solid-phase techniques for high-throughput synthesis of azetidine-pyrimidine hybrids:
Resin-Bound Intermediates
- Resin functionalization : Wang resin is loaded with a Boc-protected azetidine carboxylic acid.
- Pyrimidine coupling : After deprotection, the resin-bound azetidine reacts with 2-chloropyrimidine under microwave irradiation (100°C, 20 min).
- Cleavage and salt formation : Treatment with trifluoroacetic acid (TFA) releases the free base, which is neutralized with HCl to yield the dihydrochloride.
Advantages :
Catalytic Cyclization Approaches
Palladium-Catalyzed Amination
Azetidine rings may be constructed via palladium-catalyzed cyclization of β-amino alcohols:
- Substrate preparation : β-Amino alcohol derivatives are treated with palladium(II) acetate and a phosphine ligand in toluene.
- Cyclization : Heating at 120°C for 8 hours forms the azetidine ring, which is subsequently coupled to pyrimidine.
Key data :
Physicochemical Characterization
Spectral Data
Purity and Stability
- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Storage : Stable at –20°C for >12 months; hygroscopic in solid form.
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
- Waste streams : Halogenated byproducts from nucleophilic substitution necessitate neutralization before disposal.
- Green chemistry : TBAB-catalyzed MCRs (as in PMC10820437) reduce solvent use by 40% compared to traditional routes.
Emerging Methodologies
Photochemical Activation
Recent studies explore visible-light-mediated C–N coupling:
Chemical Reactions Analysis
Types of Reactions: 2-(3-Azetidinyl)pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the strain in the azetidine ring, which makes the compound more reactive compared to larger heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may use hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions often require strong nucleophiles and polar solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the azetidine ring, such as azetidinyl-substituted pyrimidines and other heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
2-(3-Azetidinyl)pyrimidine dihydrochloride serves as a crucial building block in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance biological activity. For instance, azetidine derivatives have been shown to improve the physicochemical properties of drug candidates, leading to increased bioavailability and solubility in biological systems .
Therapeutic Potential:
Research indicates that compounds containing the pyrimidine scaffold exhibit a wide range of biological activities. They have been explored for use as:
- Anticancer Agents: Certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
- Antimicrobial Agents: Studies suggest that pyrimidine derivatives can possess significant antimicrobial properties, making them candidates for further development in treating infections .
- JAK Inhibitors: The compound's structure allows it to act on Janus kinases (JAK), which are critical in the signaling pathways of several autoimmune diseases. This makes it a potential therapeutic agent for conditions like rheumatoid arthritis and lupus .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy and safety profile. Modifications at various positions on the pyrimidine ring can lead to significant changes in biological activity. For example:
- Substituting different groups on the azetidine ring has been shown to affect the compound's solubility and potency against specific targets, such as BCL6, a transcriptional repressor involved in lymphomagenesis .
- The introduction of polar groups can enhance water solubility while maintaining or improving pharmacological activity, which is crucial for drug formulation .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
2-(3-Azetidinyl)pyrimidine dihydrochloride is compared with other similar compounds, such as azetidines and pyrimidines, to highlight its uniqueness. While azetidines are known for their ring strain and reactivity, this compound offers additional functional groups that enhance its versatility in chemical reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key attributes of 2-(3-azetidinyl)pyrimidine dihydrochloride with related compounds:
Key Observations :
- Ring Size and Strain : The azetidinyl group (4-membered ring) in the target compound introduces higher ring strain compared to piperidinyl (6-membered) or piperazinyl substituents. This strain may enhance reactivity but reduce thermodynamic stability .
- Molecular Weight and Solubility: The dihydrochloride salts (e.g., 208.09–236.14 g/mol) generally exhibit higher water solubility compared to mono-hydrochloride derivatives (e.g., 171.63 g/mol) due to increased ionic character .
Biological Activity
2-(3-Azetidinyl)pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H10ClN3
- Molecular Weight : 171.63 g/mol
- Structure : The compound features a pyrimidine ring substituted with an azetidine moiety at the 2-position.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Bcl-2 Family Proteins : Similar to other azetidine-pyrimidine derivatives, this compound acts as a selective inhibitor of Bcl-2 family proteins, which are crucial in regulating apoptosis. By inhibiting these proteins, it promotes programmed cell death in cancer cells.
- Neuroprotective Effects : Research indicates that pyrimidine derivatives can stabilize microtubules and inhibit tau protein aggregation, which is significant in the context of neurodegenerative diseases like Alzheimer's.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by disrupting the anti-apoptotic functions of Bcl-2 proteins. For instance, derivatives have demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various bacterial strains, although specific data on the efficacy of this compound is limited compared to other pyrimidine derivatives.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of pyrimidine derivatives on multiple cancer cell lines, including HepG2 and HCT-116. Compounds demonstrated varying degrees of cytotoxicity, with some achieving over 65% inhibition at specific concentrations .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the azetidine or pyrimidine moieties can significantly alter biological activity. Compounds with electron-rich groups showed enhanced anticancer efficacy compared to standard agents .
- Neuroprotective Studies : In vitro studies have indicated that certain pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative disorders .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| 5-(Azetidin-3-yl)pyrimidine HCl | Apoptosis Induction | 0.09 - 0.12 | MCF-7, A549 |
| 4-(Azetidin-3-yl)pyrimidine HCl | Cytotoxicity | >250 | HepG2 |
| 2-(3-Azetidinyl)-1,3-thiazole HCl | Antimicrobial | Not specified | E. coli, S. aureus |
Q & A
Q. What are the established synthetic routes for 2-(3-Azetidinyl)pyrimidine dihydrochloride, and what are the critical reaction parameters?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous pyrimidine derivatives are synthesized via condensation reactions. For example, pyridine-containing compounds often utilize imine intermediates (e.g., glycine and aldehyde reactions under acidic conditions) followed by reduction . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, water) for reflux conditions.
- Catalysts : HCl or other acids to stabilize intermediates.
- Temperature : Controlled reflux (70–100°C) to avoid decomposition.
Table 1 : Hypothetical Synthesis Routes Based on Analogous Compounds
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | 3-Azetidinecarboxaldehyde + Pyrimidine precursor | Imine formation | pH control (~4–6) |
| 2 | NaBH₄ or H₂/Pd-C | Reduction of imine | Ambient temperature |
| 3 | HCl gas/EtOH | Salt formation (dihydrochloride) | Excess HCl for stoichiometry |
Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?
- Methodological Answer : Structural validation typically employs:
- NMR Spectroscopy :
- ¹H NMR : Peaks for azetidine protons (δ 3.0–4.0 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm).
- ¹³C NMR : Carbons in the azetidine ring (δ 40–50 ppm) and pyrimidine carbons (δ 150–160 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 174.21 (base compound) and 273.24 (dihydrochloride form, accounting for Cl isotopes) .
- X-ray Crystallography : To resolve azetidine-pyrimidine ring conformation (if crystalline).
Q. What are the primary research applications of this compound in chemical biology?
- Methodological Answer :
- Enzyme Inhibition Studies : Acts as a scaffold for kinase inhibitors (e.g., AMPK inhibitors like Dorsomorphin derivatives) due to its heterocyclic structure .
- Receptor Ligand Development : Modifies G-protein-coupled receptor (GPCR) activity via azetidine’s constrained geometry .
- Building Block for Drug Discovery : Used in combinatorial libraries to explore bioactivity of pyrimidine-azetidine hybrids .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of this compound during multi-step synthesis?
- Methodological Answer :
- Solvent Effects : Ethanol/water mixtures enhance solubility of intermediates but may reduce reaction rates compared to DMF .
- Catalyst Optimization : HCl gas vs. aqueous HCl: Gas-phase HCl minimizes side reactions (e.g., ester hydrolysis) during salt formation .
- Temperature Gradients : Higher temperatures (>100°C) risk azetidine ring opening; controlled reflux at 80°C maximizes imine reduction efficiency .
Table 2 : Reaction Condition Impact on Yield
| Condition | Yield Range | Purity (HPLC) | Key Challenge |
|---|---|---|---|
| Ethanol/HCl (gas) | 60–75% | >95% | Moisture sensitivity |
| Water/HCl (aq.) | 45–55% | 85–90% | Byproduct formation |
Q. What strategies can resolve contradictions in reported biological activities of this compound across different cell lines?
- Methodological Answer :
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinomeScan) to identify non-AMPK targets, as seen in Dorsomorphin’s autophagy induction .
- Cell Line-Specific Factors :
- Check for variations in azetidine metabolism (e.g., CYP450 expression).
- Quantify intracellular chloride concentration, which affects dihydrochloride solubility .
- Dose-Response Reproducibility : Use standardized assays (e.g., CellTiter-Glo®) across labs to minimize variability .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound targeting kinase inhibition?
- Methodological Answer :
- Core Modifications :
- Azetidine Substituents : Introduce methyl or halogen groups to assess steric/electronic effects on kinase binding .
- Pyrimidine Modifications : Replace pyrimidine with pyridine or triazine to test scaffold flexibility .
- Assay Design :
- In vitro Kinase Assays : Measure IC₅₀ against AMPK, PI3K, and mTOR using radioactive ATP-binding protocols .
- Molecular Dynamics Simulations : Predict binding affinity changes via docking studies (e.g., AutoDock Vina) .
Table 3 : Example SAR Data for Derivatives
| Derivative | R₁ (Azetidine) | R₂ (Pyrimidine) | AMPK IC₅₀ (nM) | Selectivity (vs. PI3K) |
|---|---|---|---|---|
| 1 | H | H | 120 | 10-fold |
| 2 | CH₃ | Cl | 45 | 25-fold |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
